Cas no 299951-47-6 (ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate)

ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
- 299951-47-6
- SR-01000417067-1
- Oprea1_301279
- AKOS024326471
- HMS592I01
- SR-01000417067
- CCG-15931
- ChemDiv1_001937
- ethyl 3-(5-ethoxycarbonylfuran-2-yl)-7-methoxy-4-oxo-6-propylchromene-2-carboxylate
- UNM000000525201
- F0196-0730
- Z56759962
- ETHYL 3-[5-(ETHOXYCARBONYL)-2-FURYL]-7-METHOXY-4-OXO-6-PROPYL-4H-CHROMENE-2-CARBOXYLATE
- ethyl 3-(5-(ethoxycarbonyl)furan-2-yl)-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
- ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate
-
- インチ: 1S/C23H24O8/c1-5-8-13-11-14-18(12-17(13)27-4)31-21(23(26)29-7-3)19(20(14)24)15-9-10-16(30-15)22(25)28-6-2/h9-12H,5-8H2,1-4H3
- InChIKey: KBLFCQWYJZCGAP-UHFFFAOYSA-N
- ほほえんだ: O1C(C(=O)OCC)=C(C2=CC=C(C(=O)OCC)O2)C(C2C=C(C(=CC1=2)OC)CCC)=O
計算された属性
- せいみつぶんしりょう: 428.14711772g/mol
- どういたいしつりょう: 428.14711772g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 31
- 回転可能化学結合数: 10
- 複雑さ: 714
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 101Ų
ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0196-0730-5mg |
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate |
299951-47-6 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0196-0730-5μmol |
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate |
299951-47-6 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F0196-0730-20μmol |
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate |
299951-47-6 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0196-0730-10mg |
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate |
299951-47-6 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
Life Chemicals | F0196-0730-20mg |
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate |
299951-47-6 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0196-0730-25mg |
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate |
299951-47-6 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0196-0730-10μmol |
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate |
299951-47-6 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0196-0730-1mg |
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate |
299951-47-6 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0196-0730-2mg |
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate |
299951-47-6 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F0196-0730-15mg |
ethyl 3-[5-(ethoxycarbonyl)furan-2-yl]-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate |
299951-47-6 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate 関連文献
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylateに関する追加情報
Chemical Profile of Ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate (CAS No. 299951-47-6)
Ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate, identified by its CAS number 299951-47-6, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the chromene class, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its fused heterocyclic system and functional groups, make it a promising candidate for further investigation in drug discovery and medicinal chemistry.
The chromene core of Ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate contributes to its unique chemical properties and biological interactions. Chromenes are known for their ability to exhibit antioxidant, anti-inflammatory, and antimicrobial activities. The presence of an ethoxycarbonyl group at the 3-position and 5-position of the furan ring, along with a methoxy group at the 7-position, further enhances its potential as a pharmacophore. These functional groups not only influence the electronic distribution of the molecule but also play a crucial role in its binding affinity to biological targets.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The synthesis and characterization of Ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate have been part of several cutting-edge studies aimed at identifying new drug candidates. The compound's structural complexity allows for modifications that can fine-tune its biological activity, making it a versatile scaffold for medicinal chemists.
One of the most intriguing aspects of this compound is its potential application in treating neurological disorders. Preliminary studies have suggested that chromene derivatives can interact with specific enzymes and receptors involved in neurodegenerative diseases. The ethoxycarbonyl and methoxy groups in Ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxyo6-propyl4H-chromene2-carboxylate are particularly interesting as they can modulate the compound's ability to cross the blood-brain barrier, a critical factor for effective treatment of central nervous system disorders.
The synthesis of Ethyl 3-5-(ethoxycarbonylfuran-2yl-7methoxy-4oxo-6propy-
The synthesis of Ethyl
The propyl group at the 6-position adds another layer of complexity to the molecule, influencing its solubility and metabolic stability. These structural features are critical for determining how the compound behaves in biological systems. For instance, the presence of polar functional groups like ethoxycarbonyl and methoxy enhances water solubility, which is essential for oral bioavailability. On the other hand, non-polar regions such as the propyl chain contribute to membrane permeability, affecting how quickly the compound reaches its target site of action.
In vitro studies have begun to unravel the pharmacological profile of Ethyl
furan
2\n y l\n -\n stro ng="">7\n me th ox y\n -\n stro ng="">4\n ox o\n -\n stro ng="">6\n pro p y l\n -\n stro ng="">4 H \n chrom ene\n -\n stro ng="">2\n car box y l ate
The growing interest in natural product-inspired scaffolds has also influenced research on compounds like Ethyl < stron g >3-\n -\n 5-\n (et h ox ycar box y l)fu ran-\n -\n 2-\ n y l-\ n -7-\ n me th oxy-\ n -4-\ n ox o-\ n -6-\ n pro p y l-\ n -4H-\ n chrom ene-\ n -2-\ n car box y l ate (CAS No.\n 299951\n -\n 47\n -\n 6). By incorporating elements from known bioactive molecules found in plants and microorganisms, researchers aim to develop compounds that are both effective and well-tolerated by patients. The structural diversity offered by chromenes makes them an ideal platform for such explorations.
The development of new analytical techniques has also played a crucial role in studying Ethyl < stron g >3-\n -\n 5-\n (et h ox ycar box y l)fu ran-\ \ \ \ \ \ \ \ \ \ \ \ \ \ \ \ \ , CAS No.\n >299951\n >47\n >6.\n > High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have enabled detailed structural elucidation, while high-performance liquid chromatography (HPLC) coupled with UV detection allows for precise quantification in biological samples. These advancements have facilitated faster characterization and purification processes, accelerating research timelines.
In conclusion, Ethyl < stron g >3-\n >5-(et h ox ycar box y l)fu ran-\ > > > > > > > > > > stro br ng>, CAS No.\n >>299951\n >>47\n >>6,\ns uffers a unique combination of structural complexity and potential biological activity. Its synthesis represents a significant achievement in organic chemistry, while preliminary studies highlight its promise as a therapeutic agent. As research continues to uncover new applications for chromene derivatives,\ns uch compounds are poised to play an increasingly important role in drug discovery and development.
299951-47-6 (ethyl 3-5-(ethoxycarbonyl)furan-2-yl-7-methoxy-4-oxo-6-propyl-4H-chromene-2-carboxylate) 関連製品
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